molecular formula C11H9N3S B12930384 Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- CAS No. 96911-77-2

Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-

Cat. No.: B12930384
CAS No.: 96911-77-2
M. Wt: 215.28 g/mol
InChI Key: OONYAICUGGUCAC-UHFFFAOYSA-N
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Description

2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea with acetone and 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in chloroform at reflux temperature.

Major Products Formed

Scientific Research Applications

2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring fused to an imidazole ring.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

Uniqueness

2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

96911-77-2

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-methyl-6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3

InChI Key

OONYAICUGGUCAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CN=CC=C3

Origin of Product

United States

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